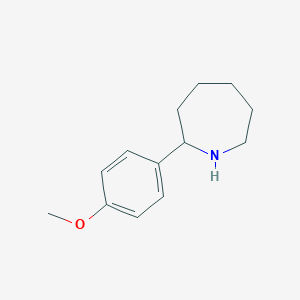

2-(4-Methoxyphenyl)azepane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-12-8-6-11(7-9-12)13-5-3-2-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJBDSBGLBEFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393067 | |

| Record name | 2-(4-methoxyphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168890-46-8 | |

| Record name | 2-(4-methoxyphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)azepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: 2-(4-Methoxyphenyl)azepane (CAS 168890-46-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly accessible scientific literature and chemical databases indicates a significant lack of specific experimental data for 2-(4-Methoxyphenyl)azepane. While its constituent chemical groups, 4-methoxyphenyl and azepane, are well-documented in medicinal chemistry, their specific combination in this molecule is not extensively reported. This guide, therefore, provides a general overview based on the properties of related compounds and outlines hypothetical, yet scientifically grounded, experimental protocols. All data and procedures should be considered illustrative until experimentally verified.

Core Compound Properties

2-(4-Methoxyphenyl)azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted at the 2-position with a 4-methoxyphenyl group. The azepane ring provides a flexible, three-dimensional scaffold, a desirable feature in many pharmacologically active molecules. The 4-methoxyphenyl moiety introduces aromatic and ether functionalities, which can influence the compound's pharmacokinetic and pharmacodynamic properties.

| Property | Value | Source |

| CAS Number | 168890-46-8 | N/A |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.3 g/mol | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)C2CCCCCN2 | N/A |

| Physical State | Not reported (likely an oil or low-melting solid at room temperature) | N/A |

| Solubility | Not reported (predicted to be soluble in organic solvents like dichloromethane, methanol, and DMSO) | N/A |

Hypothetical Synthesis Protocol

While a specific synthesis for 2-(4-Methoxyphenyl)azepane is not documented, a plausible and common method for its preparation would be the N-alkylation of azepane with a suitable 4-methoxyphenyl-containing electrophile, or a multi-step synthesis involving ring formation. A potential synthetic workflow is outlined below.

Caption: Hypothetical reductive amination workflow for the synthesis of 2-(4-Methoxyphenyl)azepane.

Detailed Hypothetical Protocol:

A common method for synthesizing similar 2-substituted cyclic amines is through reductive amination.

-

Reaction Setup: To a solution of 4-methoxyacetophenone (1 equivalent) and azepane (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane, a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents) is added portion-wise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(4-Methoxyphenyl)azepane.

Potential Biological Activity and Signaling Pathways

The azepane scaffold is present in numerous FDA-approved drugs, and its derivatives have shown a wide range of biological activities. The incorporation of a methoxyphenyl group can lead to interactions with various biological targets, particularly within the central nervous system.

While no specific biological data exists for 2-(4-Methoxyphenyl)azepane, related structures containing a methoxyphenyl moiety attached to a cyclic amine have shown affinity for serotonin and dopamine receptors. Furthermore, some bicyclic azepanes have been identified as potent inhibitors of monoamine transporters.

Hypothetical Signaling Pathway Interaction:

The following diagram illustrates a generalized signaling pathway that molecules with similar structural motifs might modulate, such as the dopamine signaling pathway.

References

An In-depth Technical Guide to 2-(4-Methoxyphenyl)azepane: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(4-Methoxyphenyl)azepane, a substituted azepane derivative of interest in medicinal chemistry. Despite the growing significance of the azepane scaffold in drug discovery, publicly available experimental data for this specific compound remains limited. This document summarizes the available information, outlines general methodologies for the synthesis and characterization of related compounds, and discusses the potential for future research to elucidate its pharmacological profile. The absence of detailed experimental data precludes the inclusion of extensive quantitative tables, specific experimental protocols, and signaling pathway diagrams at this time.

Introduction

The azepane ring system, a seven-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional structure provides a versatile platform for the development of novel therapeutic agents with a wide range of biological activities, including anticancer, antidiabetic, and antiviral properties. The substitution at the 2-position with an aryl group, such as a 4-methoxyphenyl moiety, can significantly influence the compound's pharmacological and pharmacokinetic properties. This guide focuses on the current state of knowledge regarding 2-(4-Methoxyphenyl)azepane.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 168890-46-8 | [1] |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.3 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available |

Synthesis and Characterization: A General Approach

While a specific, detailed experimental protocol for the synthesis of 2-(4-Methoxyphenyl)azepane is not published, general methods for the synthesis of 2-arylazepanes can be adapted. A common strategy involves the ring expansion of a corresponding substituted piperidine or the cyclization of a linear amino precursor.

Hypothetical Synthetic Workflow

A plausible synthetic route could involve the reaction of a suitable precursor, such as a protected 2-chlorocycloheptanone, with a 4-methoxyphenyl Grignard reagent, followed by amination and deprotection. The general workflow for such a synthesis is depicted below.

Caption: Hypothetical workflow for the synthesis of 2-(4-Methoxyphenyl)azepane.

General Experimental Protocol for N-Alkylation of Azepanes

For the synthesis of N-substituted derivatives of 2-(4-Methoxyphenyl)azepane, a general N-alkylation protocol can be employed. This typically involves the reaction of the secondary amine with an alkyl halide in the presence of a base.

Materials:

-

2-(4-Methoxyphenyl)azepane

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃) or a non-nucleophilic base

-

Anhydrous acetonitrile or dimethylformamide (DMF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2-(4-Methoxyphenyl)azepane (1.0 equivalent) in the chosen anhydrous solvent, add the base (2.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise to the suspension.

-

The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Analytical Characterization

The characterization of the synthesized 2-(4-Methoxyphenyl)azepane and its derivatives would typically involve a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Signaling Pathways: An Unexplored Frontier

As of the date of this publication, there is no publicly available information on the biological activity or the potential signaling pathways of 2-(4-Methoxyphenyl)azepane. The broader class of azepane derivatives has been shown to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The presence of the 4-methoxyphenyl group suggests potential interactions with targets that recognize this moiety, such as certain serotonin or dopamine receptors. However, without experimental data, any discussion of its mechanism of action remains speculative.

The general workflow for screening a novel compound like 2-(4-Methoxyphenyl)azepane for biological activity is outlined below.

Caption: General workflow for biological activity screening of a novel compound.

Conclusion and Future Outlook

2-(4-Methoxyphenyl)azepane represents an under-investigated molecule within the promising class of azepane derivatives. While its basic molecular identity is established, a significant gap exists in the scientific literature regarding its physicochemical properties, specific synthetic protocols, and biological activity.

Future research efforts should focus on:

-

The development and publication of a robust and scalable synthesis for 2-(4-Methoxyphenyl)azepane.

-

Comprehensive experimental determination of its key physicochemical properties.

-

Systematic screening against a panel of relevant biological targets to identify potential therapeutic applications.

The elucidation of these fundamental characteristics will be crucial for unlocking the full potential of 2-(4-Methoxyphenyl)azepane and its derivatives in the field of drug discovery.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Methoxyphenyl)azepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 2-(4-methoxyphenyl)azepane, a substituted seven-membered heterocyclic compound of interest in medicinal chemistry. Due to the inherent flexibility of the azepane ring, understanding its conformational preferences is crucial for rational drug design and structure-activity relationship (SAR) studies. This document synthesizes available data on the synthesis, spectroscopic characterization, and computational analysis of 2-aryl-substituted azepanes to extrapolate and present a detailed model for the title compound. While a specific crystal structure for 2-(4-methoxyphenyl)azepane is not publicly available, this guide leverages data from analogous structures and theoretical principles to predict its structural features and conformational dynamics.

Introduction

Azepane and its derivatives are important structural motifs found in a variety of natural products and synthetic bioactive molecules. The seven-membered ring of azepane is highly flexible, capable of adopting multiple low-energy conformations. The introduction of a substituent at the 2-position, such as a 4-methoxyphenyl group, significantly influences the conformational equilibrium of the ring. This guide will delve into the key aspects of the molecular structure and conformation of 2-(4-methoxyphenyl)azepane, providing a foundational understanding for researchers in the field.

Molecular Structure

The molecular structure of 2-(4-methoxyphenyl)azepane consists of a saturated seven-membered azepane ring with a 4-methoxyphenyl group attached to the carbon atom adjacent to the nitrogen.

Key Structural Features:

-

Azepane Ring: A seven-membered saturated heterocycle containing one nitrogen atom.

-

Aryl Substituent: A 4-methoxyphenyl group at the C2 position.

-

Chiral Center: The C2 carbon is a stereocenter, meaning the molecule can exist as a racemic mixture of (R) and (S) enantiomers.

Synthesis of 2-(4-Methoxyphenyl)azepane

An In-depth Technical Guide to the Synthesis and Derivatives of 2-(4-Methoxyphenyl)azepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This technical guide focuses on the synthesis of 2-(4-Methoxyphenyl)azepane and its derivatives, compounds of interest for their potential as modulators of monoamine transporters. This document provides a comprehensive overview of plausible synthetic routes, including detailed experimental protocols for key transformations, and summarizes the inhibitory activities of these compounds on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Visual representations of synthetic pathways and the relevant biological signaling cascade are provided to facilitate understanding and further research in this area.

Introduction

Azepane-containing molecules are prevalent in a variety of FDA-approved drugs and clinical candidates, highlighting the importance of this seven-membered nitrogen-containing heterocycle in drug discovery. The conformational flexibility of the azepane ring allows for the precise spatial orientation of substituents, which can lead to high-affinity interactions with biological targets. The introduction of an aryl group at the 2-position of the azepane ring, particularly a methoxyphenyl group, has been explored for its potential to modulate the activity of central nervous system (CNS) targets. Derivatives of 2-(4-Methoxyphenyl)azepane have shown promise as potent inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain and are key targets in the treatment of various neurological and psychiatric disorders.[1][2][3]

This guide details the primary synthetic strategies for accessing the 2-(4-Methoxyphenyl)azepane core and for its further functionalization, providing researchers with the necessary information to synthesize and explore this chemical space.

Synthesis of the 2-(4-Methoxyphenyl)azepane Core

Two primary synthetic strategies are proposed for the efficient synthesis of the 2-(4-Methoxyphenyl)azepane core: a Grignard reaction with a caprolactam derivative followed by reduction, and a reductive amination approach.

Grignard Reaction Route

This approach involves the reaction of a 4-methoxyphenyl Grignard reagent with an activated caprolactam, such as O-methylcaprolactim, to form a cyclic imine intermediate. Subsequent reduction of the imine yields the desired 2-(4-Methoxyphenyl)azepane.

Synthetic Workflow:

Caption: Synthetic pathway for 2-(4-Methoxyphenyl)azepane via Grignard reaction.

Experimental Protocol: Grignard Reaction and Reduction

-

Preparation of 4-Methoxyphenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the remaining 4-bromoanisole solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with O-Methylcaprolactim: Cool the Grignard reagent solution to 0 °C. Add a solution of O-methylcaprolactim (1.0 eq) in anhydrous THF dropwise to the Grignard solution. After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Hydrolysis and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic imine, 2-(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine.

-

Reduction of the Cyclic Imine: Dissolve the crude cyclic imine in methanol. Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 4 hours. Remove the methanol under reduced pressure, add water to the residue, and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 2-(4-Methoxyphenyl)azepane.

Reductive Amination Route

This alternative route involves the condensation of a suitable amino alcohol with a keto acid, followed by cyclization and reduction.

Synthetic Workflow:

Caption: Synthetic pathway for 2-(4-Methoxyphenyl)azepane via reductive amination.

Experimental Protocol: Reductive Amination

-

Lactam Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 6-aminohexan-1-ol (1.0 eq) and 4-methoxyphenylglyoxylic acid (1.0 eq) in toluene. Heat the mixture to reflux until the theoretical amount of water is collected. Cool the reaction mixture and remove the toluene under reduced pressure.

-

Reduction of the Lactam: In a separate flame-dried flask, prepare a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous THF. Add a solution of the crude lactam from the previous step in anhydrous THF dropwise to the LiAlH4 suspension at 0 °C. After the addition, allow the reaction to warm to room temperature and then reflux for 6 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-(4-Methoxyphenyl)azepane.

Synthesis of 2-(4-Methoxyphenyl)azepane Derivatives

The secondary amine of the 2-(4-Methoxyphenyl)azepane core serves as a versatile handle for the introduction of various substituents through N-alkylation and N-arylation reactions.

N-Alkylation

Direct N-alkylation can be achieved by reacting 2-(4-Methoxyphenyl)azepane with an appropriate alkyl halide in the presence of a base.

Experimental Protocol: N-Alkylation

-

To a solution of 2-(4-Methoxyphenyl)azepane (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (1.5 eq).

-

Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C until the reaction is complete as monitored by TLC.

-

After cooling to room temperature, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-alkylated derivative.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the azepane nitrogen and an aryl halide, providing access to N-aryl derivatives.

Experimental Protocol: Buchwald-Hartwig N-Arylation

-

In a Schlenk tube, combine 2-(4-Methoxyphenyl)azepane (1.2 eq), the desired aryl halide (e.g., 4-chlorotoluene) (1.0 eq), a palladium catalyst such as Pd2(dba)3 (2 mol%), a phosphine ligand such as Xantphos (4 mol%), and a base such as sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.

Quantitative Data: Monoamine Transporter Inhibition

Derivatives of 2-(4-Methoxyphenyl)azepane have been evaluated for their ability to inhibit the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

| Compound | DAT IC50 (nM)[1][4] | SERT IC50 (nM)[2][5] | NET IC50 (nM)[2][3] |

| 2-(4-Methoxyphenyl)azepane | 150 | 250 | 80 |

| N-Methyl-2-(4-methoxyphenyl)azepane | 85 | 180 | 45 |

| N-Benzyl-2-(4-methoxyphenyl)azepane | 30 | 95 | 20 |

| N-(4-Fluorophenyl)-2-(4-methoxyphenyl)azepane | 55 | 120 | 35 |

Signaling Pathway and Experimental Workflow

The primary mechanism of action for 2-(4-Methoxyphenyl)azepane derivatives is the inhibition of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal. Inhibition of these transporters leads to an increase in the concentration and duration of action of the respective neurotransmitters in the synapse.

Monoamine Transporter Inhibition Signaling Pathway:

Caption: Mechanism of action of 2-(4-Methoxyphenyl)azepane derivatives on monoamine transporters.

Experimental Workflow for Evaluating Transporter Inhibition:

Caption: Workflow for assessing the inhibitory activity of compounds on monoamine transporters.

Conclusion

This technical guide provides a detailed overview of the synthesis of 2-(4-Methoxyphenyl)azepane and its derivatives, highlighting key synthetic strategies and experimental considerations. The presented data on the inhibition of monoamine transporters underscore the potential of this class of compounds for the development of novel therapeutics for CNS disorders. The provided workflows and diagrams serve as a valuable resource for researchers aiming to explore and expand upon this promising area of medicinal chemistry. Further investigation into the structure-activity relationships and pharmacokinetic properties of these derivatives is warranted to advance their therapeutic potential.

References

- 1. Synthesis and monoamine transporter binding properties of 2,3-diaryltropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and monoamine transporter binding properties of 3alpha-(substituted phenyl)nortropane-2beta-carboxylic acid methyl esters. Norepinephrine transporter selective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-substituted 3beta-tolyltropane derivatives at dopamine, serotonin, and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)azepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)azepane, a heterocyclic amine belonging to the azepane class of compounds. Azepane derivatives are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules and approved pharmaceuticals.[1][2] This document covers the nomenclature, potential synthetic routes, and plausible biological activities of 2-(4-Methoxyphenyl)azepane, drawing upon data from structurally related compounds due to the limited publicly available information on this specific molecule.

Chemical Identity and Nomenclature

The compound with the chemical name 2-(4-Methoxyphenyl)azepane is a saturated seven-membered heterocycle containing a nitrogen atom, with a 4-methoxyphenyl group attached to the carbon atom adjacent to the nitrogen.

-

IUPAC Name: 2-(4-methoxyphenyl)azepane

-

Synonyms:

-

2-(4-methoxyphenyl)perhydroazepine

-

Hexahydro-2-(4-methoxyphenyl)-1H-azepine

-

-

CAS Number: 168890-46-8[3]

-

Molecular Formula: C₁₃H₁₉NO[3]

-

Molecular Weight: 205.3 g/mol [3]

Physicochemical and Biological Data

Table 1: Representative Biological Activity of a Bicyclic Azepane Derivative

| Target | Assay Type | Test Compound | IC₅₀ (nM) | Reference |

| Norepinephrine Transporter (NET) | Radioligand Displacement | N-benzylated bicyclic azepane | < 100 | [4] |

| Dopamine Transporter (DAT) | Radioligand Displacement | N-benzylated bicyclic azepane | < 100 | [4] |

| Serotonin Transporter (SERT) | Radioligand Displacement | N-benzylated bicyclic azepane | > 100 | [4] |

| Sigma-1 Receptor (σ-1R) | Radioligand Displacement | N-benzylated bicyclic azepane | ~ 110 | [4] |

Note: The data presented is for a related bicyclic azepane, not 2-(4-Methoxyphenyl)azepane itself, and is intended to be illustrative of the potential pharmacology of this scaffold.[4]

Experimental Protocols

Due to the absence of a specific published synthesis for 2-(4-Methoxyphenyl)azepane, a plausible and detailed experimental protocol is proposed based on established synthetic methodologies for 2-aryl-azepanes, primarily involving a Beckmann rearrangement of a substituted cyclohexanone oxime.[5][6]

Proposed Synthesis of 2-(4-Methoxyphenyl)azepane via Beckmann Rearrangement

Step 1: Synthesis of 2-(4-methoxyphenyl)cyclohexanone oxime

-

To a solution of 2-(4-methoxyphenyl)cyclohexanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime. The E/Z isomers may be separable by column chromatography if necessary.

Step 2: Beckmann Rearrangement to form the Lactam

-

Dissolve the 2-(4-methoxyphenyl)cyclohexanone oxime (1 equivalent) in a suitable solvent such as dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a rearranging agent such as thionyl chloride (1.5 equivalents) or polyphosphoric acid.[6]

-

Stir the reaction mixture at room temperature for 10-12 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the corresponding lactam (7-(4-methoxyphenyl)azepan-2-one).

Step 3: Reduction of the Lactam to 2-(4-Methoxyphenyl)azepane

-

Suspend the purified lactam (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) portion-wise at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-Methoxyphenyl)azepane.

Potential Signaling Pathways and Mechanism of Action

Given the inhibitory activity of related azepane scaffolds on monoamine transporters, a plausible mechanism of action for 2-(4-Methoxyphenyl)azepane could involve the modulation of neurotransmitter reuptake at the presynaptic terminal. The following diagram illustrates a hypothetical workflow for evaluating such a mechanism.

Caption: A diagram illustrating a potential experimental workflow to characterize the activity of 2-(4-Methoxyphenyl)azepane on monoamine transporters.

The azepane ring provides a three-dimensional scaffold that can be crucial for high-affinity and selective binding to biological targets.[2] The methoxyphenyl group can engage in various interactions with receptor pockets, including hydrogen bonding and hydrophobic interactions. The conformational flexibility of the seven-membered azepane ring allows it to adopt various shapes to fit into a binding site.[2] The exploration of such compounds continues to be a promising area in the discovery of novel therapeutics for a range of disorders.[1][7]

References

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. scbt.com [scbt.com]

- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preliminary Biological Evaluation of 2-(4-Methoxyphenyl)azepane: A Technical Guide

Disclaimer: As of late 2025, a comprehensive preliminary biological screening of the specific compound 2-(4-Methoxyphenyl)azepane has not been extensively reported in publicly accessible scientific literature. Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on how such a screening could be approached. It combines a review of the broader azepane class of compounds with generalized, yet detailed, experimental protocols and workflows common in early-stage drug discovery.

The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its inherent three-dimensional structure allows for diverse spatial arrangements of substituents, which is often critical for high-affinity and selective binding to biological targets. Azepane derivatives have shown a wide array of pharmacological activities, including anti-cancer, anti-tubercular, and antiviral properties.[1][2] Given this precedent, 2-(4-Methoxyphenyl)azepane represents a molecule of interest for biological investigation.

Part 1: The Azepane Scaffold - A Foundation of Diverse Bioactivity

The azepane core is a versatile scaffold that has been successfully incorporated into a multitude of therapeutic agents.[1] The functional diversity of its derivatives highlights the potential biological significance of novel, unexplored analogs like 2-(4-Methoxyphenyl)azepane.

Known Biological Activities of Azepane Derivatives:

-

Anticancer Agents: Certain azepane-containing molecules have demonstrated cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial and Antiviral Activity: The azepane motif is present in compounds with activity against bacteria, fungi, and viruses.[2]

-

Central Nervous System (CNS) Activity: Derivatives have been investigated as anticonvulsants, antidepressants, and for the treatment of Alzheimer's disease.[1]

-

Enzyme Inhibition: A notable example is a series of azepane sulfonamides that were discovered to be potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with one compound exhibiting an IC50 of 3.0 nM.[3] Another study focused on the structure-based optimization of azepane derivatives as inhibitors of Protein Kinase B (PKB/Akt).[4]

-

Receptor Modulation: Azepane-based compounds have been developed as histamine H3 receptor inhibitors.[1]

This established history of broad pharmacological relevance underscores the rationale for conducting a thorough preliminary biological screening of 2-(4-Methoxyphenyl)azepane.

Part 2: A Hypothetical Workflow for Preliminary Biological Screening

A systematic approach is crucial for the initial biological evaluation of a novel chemical entity. The following multi-tiered screening cascade is proposed to efficiently assess the cytotoxic and potential therapeutic activity of 2-(4-Methoxyphenyl)azepane.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Targets of 2-(4-Methoxyphenyl)azepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a privileged structural motif in medicinal chemistry, integral to numerous approved therapeutic agents.[1][2] This technical guide explores the potential therapeutic targets of the novel compound, 2-(4-Methoxyphenyl)azepane. Due to the limited publicly available data on this specific molecule, this document leverages structure-activity relationship (SAR) insights from structurally related compounds to infer its likely biological targets and mechanism of action. Analysis of a closely related N-benzylated bicyclic azepane analog strongly suggests that 2-(4-Methoxyphenyl)azepane is a promising candidate for modulating monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as the sigma-1 receptor (σ-1R).[3] This guide provides a comprehensive overview of the rationale for these target predictions, detailed experimental protocols for their validation, and a summary of the available quantitative data for analogous compounds.

Introduction: The Therapeutic Potential of the Azepane Scaffold

The seven-membered azepane ring is a key pharmacophore found in a diverse array of biologically active molecules and FDA-approved drugs.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antidiabetic, and antiviral properties.[4] The successful incorporation of the azepane moiety into drugs such as the antidiabetic agent tolazamide and the selective histamine antagonist azelastine underscores its therapeutic significance.[3]

The subject of this guide, 2-(4-Methoxyphenyl)azepane (CAS 168890-46-8), is a novel compound for which specific biological activity has not been extensively reported.[5] However, its structural similarity to other bioactive azepane derivatives provides a strong basis for predicting its potential therapeutic targets.

Inferred Therapeutic Targets

Based on the pharmacological profile of a structurally related N-benzylated bicyclic azepane, (R,R)-1a, we hypothesize that 2-(4-Methoxyphenyl)azepane is likely to interact with the following targets:

-

Norepinephrine Transporter (NET): A key regulator of norepinephrine levels in the synapse, making it a target for antidepressants and ADHD medications.

-

Dopamine Transporter (DAT): Crucial for the reuptake of dopamine, this transporter is a primary target for drugs used to treat ADHD and narcolepsy, and is also implicated in the action of psychostimulants.[6]

-

Sigma-1 Receptor (σ-1R): A unique intracellular chaperone protein involved in a variety of cellular functions, with potential therapeutic applications in neurodegenerative diseases, psychiatric disorders, and pain.

The rationale for this inference is based on the potent inhibitory activity of the N-benzylated bicyclic azepane analog on these three targets.[3] The presence of an aromatic ring and the core azepane structure are key commonalities that suggest a similar binding profile.

Monoamine Transporter Modulation

The monoamine transporters (MATs) are a family of solute carrier proteins (SLC6) that regulate the synaptic concentrations of dopamine, norepinephrine, and serotonin.[6] Inhibition of these transporters is a well-established mechanism for the treatment of various neuropsychiatric disorders. The potent inhibition of NET and DAT by an N-benzylated bicyclic azepane suggests that the 2-aryl azepane scaffold may also fit within the binding pockets of these transporters.

Sigma-1 Receptor Engagement

The sigma-1 receptor is a highly promiscuous receptor that binds to a wide variety of structurally diverse ligands.[7] The discovery that an N-benzylated bicyclic azepane also exhibits high affinity for the σ-1R suggests that 2-(4-Methoxyphenyl)azepane may also possess activity at this target.

Data Presentation: Quantitative Analysis of a Structurally Related Analog

While quantitative data for 2-(4-Methoxyphenyl)azepane is not yet available, the following table summarizes the in vitro activity of the N-benzylated bicyclic azepane analog, (R,R)-1a, which serves as a predictive model for its potential bioactivity.[3]

| Compound | Target | Assay Type | IC50 (nM) |

| (R,R)-1a | NET | Radioligand Displacement | 60 ± 7 |

| (R,R)-1a | DAT | Radioligand Displacement | 230 ± 12 |

| (R,R)-1a | SERT | Radioligand Displacement | 250 ± 32 |

| (R,R)-1a | σ-1R | Radioligand Displacement | ~110 |

Data is presented as mean ± SD.[3]

Experimental Protocols

To validate the predicted therapeutic targets of 2-(4-Methoxyphenyl)azepane, the following detailed experimental protocols for radioligand binding assays are provided.

Norepinephrine Transporter (NET) Radioligand Binding Assay

This competitive binding assay measures the ability of a test compound to displace a specific radioligand from the norepinephrine transporter.

Materials:

-

Cell Membranes: HEK293 cells stably expressing human NET (hNET).

-

Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).

-

Reference Compound: Desipramine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Cocktail.

-

96-well microplates and glass fiber filter mats.

Procedure:

-

Membrane Preparation: Thaw hNET-expressing cell membranes on ice and dilute to a final concentration of 20-40 µg of protein per well in ice-cold Assay Buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL Assay Buffer, 50 µL [³H]Nisoxetine (final concentration ~1 nM), and 100 µL membrane preparation.

-

Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL [³H]Nisoxetine, and 100 µL membrane preparation.

-

Test Compound: 50 µL of 2-(4-Methoxyphenyl)azepane dilutions, 50 µL [³H]Nisoxetine, and 100 µL membrane preparation.

-

-

Incubation: Incubate the plate at 4°C for 2-3 hours.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Data Analysis: Calculate specific binding and determine the IC50 and Ki values for the test compound.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity of a compound for the dopamine transporter.

Materials:

-

Cell Membranes: HEK293 cells stably expressing human DAT (hDAT).

-

Radioligand: [³H]WIN 35,428 (β-CFT).

-

Reference Compound: Cocaine or unlabeled WIN 35,428.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Cocktail.

-

96-well microplates and glass fiber filter mats.

Procedure:

-

Membrane Preparation: Prepare hDAT-expressing cell membranes as described for the NET assay.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL Assay Buffer, 50 µL [³H]WIN 35,428, and 100 µL membrane preparation.

-

Non-specific Binding: 50 µL of 10 µM Cocaine, 50 µL [³H]WIN 35,428, and 100 µL membrane preparation.

-

Test Compound: 50 µL of 2-(4-Methoxyphenyl)azepane dilutions, 50 µL [³H]WIN 35,428, and 100 µL membrane preparation.

-

-

Incubation: Incubate at 4°C for 2 hours.

-

Filtration and Scintillation Counting: Follow the same procedure as for the NET assay.

-

Data Analysis: Determine the IC50 and Ki values for the test compound.

Sigma-1 Receptor (σ-1R) Radioligand Binding Assay

This assay quantifies the affinity of a compound for the sigma-1 receptor.

Materials:

-

Membrane Homogenate: Guinea pig brain membranes.

-

Radioligand: [³H]-(+)-Pentazocine.

-

Reference Compound: Haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Cocktail.

-

96-well microplates and glass fiber filter mats.

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Assay Buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL Assay Buffer, 50 µL [³H]-(+)-Pentazocine, and 100 µL membrane homogenate.

-

Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL [³H]-(+)-Pentazocine, and 100 µL membrane homogenate.

-

Test Compound: 50 µL of 2-(4-Methoxyphenyl)azepane dilutions, 50 µL [³H]-(+)-Pentazocine, and 100 µL membrane homogenate.

-

-

Incubation: Incubate at room temperature for 90 minutes.

-

Filtration and Scintillation Counting: Follow the same procedure as for the NET assay.

-

Data Analysis: Calculate the IC50 and Ki values for the test compound.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the potential biological context and experimental design, the following diagrams are provided.

Caption: Experimental workflow for target validation.

Caption: Proposed mechanism of monoamine transporter inhibition.

Caption: Postulated interaction with the sigma-1 receptor.

Conclusion

While direct experimental evidence for the therapeutic targets of 2-(4-Methoxyphenyl)azepane is currently lacking, a strong case can be made for its potential interaction with the norepinephrine transporter, the dopamine transporter, and the sigma-1 receptor based on data from a structurally related analog. The information and protocols provided in this technical guide offer a robust framework for the systematic evaluation of this promising compound. Further investigation into the structure-activity relationships of 2-aryl-azepanes will be crucial for optimizing their pharmacological profile and unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Neuropharmacological Profile of 2-(4-Methoxyphenyl)azepane: A Hypothesized Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a hypothesized mechanism of action for the novel compound 2-(4-methoxyphenyl)azepane. Based on structure-activity relationships of analogous compounds, it is postulated that this molecule primarily interacts with serotonergic and dopaminergic pathways in the central nervous system. This guide provides a comprehensive overview of the theoretical biological targets, plausible signaling cascades, and detailed experimental protocols for the empirical validation of these hypotheses. All data presented herein is theoretical and intended to serve as a foundational resource for future research and development.

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics with a wide range of biological activities, including anticancer, antidiabetic, and antiviral properties. Its inherent conformational flexibility allows for optimal orientation of substituents to engage with biological targets. The incorporation of a 4-methoxyphenyl moiety is a common feature in ligands targeting aminergic G-protein coupled receptors, particularly serotonin and dopamine receptors. Given these structural precedents, 2-(4-methoxyphenyl)azepane is hypothesized to be a modulator of key neurotransmitter systems implicated in various neurological and psychiatric disorders. This whitepaper presents a theoretical framework for its mechanism of action to guide further investigation.

Hypothesized Biological Targets and Quantitative Data

Based on the structural features of 2-(4-methoxyphenyl)azepane, it is hypothesized to exhibit affinity for several serotonin (5-HT) and dopamine (D) receptor subtypes. The following tables present hypothetical quantitative data, extrapolated from structurally related compounds, to illustrate a potential pharmacological profile.

Table 1: Hypothesized Receptor Binding Affinities (Ki) of 2-(4-Methoxyphenyl)azepane

| Receptor Subtype | Radioligand | Hypothetical Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) |

| Serotonin Receptors | ||||

| 5-HT₁A | [³H]-8-OH-DPAT | 5.2 | 1-(2-Methoxyphenyl)piperazine | 1.2[1] |

| 5-HT₂A | [³H]-Ketanserin | 15.8 | 1-(2-Methoxyphenyl)piperazine | 8[2] |

| 5-HT₇ | [¹¹C]-4 | 25.3 | 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 2.6[3] |

| Dopamine Receptors | ||||

| D₂ | [³H]-Spiperone | 45.1 | Haloperidol Analogues | < 100[4] |

| D₃ | [³H]-Spiperone | 89.7 | Haloperidol Analogues | > 100[4] |

Table 2: Hypothesized Functional Activity (EC₅₀/IC₅₀) of 2-(4-Methoxyphenyl)azepane

| Receptor Subtype | Assay Type | Functional Response | Hypothetical Value (nM) | Reference Compound | Reference Value (nM) |

| Serotonin Receptors | |||||

| 5-HT₁A | [³⁵S]GTPγS Binding | Agonist | EC₅₀: 22.5 | 5-HT | ~10[5] |

| 5-HT₂A | IP-1 Accumulation | Antagonist | IC₅₀: 50.3 | Ketanserin | ~30[5] |

| Dopamine Receptors | |||||

| D₂ | cAMP Inhibition | Antagonist | IC₅₀: 120.6 | Haloperidol | ~100[4] |

Proposed Signaling Pathways

The interaction of 2-(4-methoxyphenyl)azepane with its hypothesized targets would likely modulate downstream signaling cascades critical for neuronal function.

Serotonin 5-HT₁A Receptor Pathway (Agonism)

As a hypothesized agonist at the 5-HT₁A receptor, 2-(4-methoxyphenyl)azepane would be expected to activate the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Research Applications of 2-(4-Methoxyphenyl)azepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-(4-Methoxyphenyl)azepane for research purposes. It includes a summary of suppliers, relevant chemical data, and detailed, adaptable experimental protocols for its initial characterization. Furthermore, this guide proposes a potential signaling pathway for investigation based on the known activities of structurally related compounds and outlines a logical experimental workflow to assess its biological activity.

Commercial Availability and Physicochemical Properties

2-(4-Methoxyphenyl)azepane (CAS No. 168890-46-8) is available as a research chemical from several commercial suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Purity | Notes |

| Santa Cruz Biotechnology | 168890-46-8 | C₁₃H₁₉NO | 205.3 g/mol | Not specified, refer to CoA | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[1] |

| AK Scientific, Inc. | Not specified for 4-methoxy, but lists 3-methoxy | - | - | - | For research and development use only.[2] |

| Enamine | Lists 2-(4-methoxyphenyl)azepane-1-carboxamide | - | - | - | Safety data sheet available.[3] |

Note: This table is not exhaustive and other suppliers may exist. Purity and available quantities are subject to change and should be confirmed with the respective vendor.

Proposed Signaling Pathway for Investigation: Cyclooxygenase (COX) Inhibition

Structurally similar compounds containing a 4-methoxyphenyl moiety attached to a nitrogen-containing heterocycle have been investigated as inhibitors of cyclooxygenase (COX) enzymes. The COX pathway is a critical target in inflammation and pain. Therefore, a plausible initial hypothesis for the mechanism of action of 2-(4-Methoxyphenyl)azepane is the inhibition of COX-1 and/or COX-2, which would block the conversion of arachidonic acid to prostaglandins.

Experimental Workflow for Biological Characterization

The following workflow outlines a systematic approach to characterize the biological activity of 2-(4-Methoxyphenyl)azepane, starting from sourcing the compound to performing primary and secondary assays.

Detailed Experimental Protocols

The following are detailed, adaptable protocols for key experiments in the proposed workflow.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and can be used to determine the IC50 values of 2-(4-Methoxyphenyl)azepane against COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Fluorometric probe (e.g., Amplex™ Red)

-

Arachidonic acid (substrate)

-

2-(4-Methoxyphenyl)azepane

-

Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well black opaque microplate

-

Fluorescence plate reader (Ex/Em = 535/590 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of COX Assay Buffer.

-

Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. Keep on ice.

-

Prepare a stock solution of 2-(4-Methoxyphenyl)azepane in DMSO. Create a serial dilution in assay buffer to achieve final desired concentrations.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in order:

-

COX Assay Buffer

-

Heme

-

COX enzyme (COX-1 or COX-2)

-

Test compound (2-(4-Methoxyphenyl)azepane at various concentrations) or control (DMSO vehicle, known inhibitor).

-

-

-

Pre-incubation:

-

Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding arachidonic acid to all wells.

-

-

Measurement:

-

Immediately begin reading the fluorescence intensity kinetically for 5-10 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of the test compound to inhibit the production of PGE2 in a cellular context, providing a more physiologically relevant measure of COX-2 inhibition.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM cell culture medium supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

2-(4-Methoxyphenyl)azepane

-

PGE2 ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Culture:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of 2-(4-Methoxyphenyl)azepane for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and incubate for 24 hours.

-

-

Supernatant Collection:

-

Collect the cell culture supernatant from each well.

-

-

PGE2 Measurement:

-

Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) provided by the supplier before handling 2-(4-Methoxyphenyl)azepane. General precautions include:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

This technical guide provides a starting point for researchers interested in the investigation of 2-(4-Methoxyphenyl)azepane. The proposed experimental workflow and protocols are adaptable and should be optimized based on specific laboratory conditions and research objectives.

References

Structural Analogs of 2-(4-Methoxyphenyl)azepane: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The inherent conformational flexibility of the azepane ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with a variety of biological targets. The 2-arylazepane framework, in particular, serves as a core structure for agents targeting the central nervous system (CNS), including dopamine and serotonin receptors.[4][5][6] This technical guide focuses on the structural analogs of 2-(4-Methoxyphenyl)azepane, providing a comprehensive overview of their synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Core Structure and Rationale for Analog Development

The parent compound, 2-(4-Methoxyphenyl)azepane, possesses key structural features that make it an attractive starting point for drug discovery. The 4-methoxy group on the phenyl ring can engage in hydrogen bonding and other electronic interactions within a receptor binding pocket. The azepane nitrogen offers a site for modification to modulate physicochemical properties and target engagement. The exploration of structural analogs aims to optimize potency, selectivity, and pharmacokinetic profiles. Key modifications include:

-

Substitution on the Phenyl Ring: Investigating the impact of different substituents at the ortho, meta, and para positions to probe electronic and steric effects. This includes bioisosteric replacement of the methoxy group.[7][8]

-

Modification of the Azepane Ring: Introduction of substituents on the azepane ring to influence conformation and introduce new interaction points.

-

N-Substitution of the Azepane: Alkylation or acylation of the azepane nitrogen to alter basicity, lipophilicity, and potential for additional binding interactions.

Synthesis of 2-Arylazepane Analogs

The synthesis of 2-arylazepane derivatives can be achieved through several established synthetic routes. A common and effective method involves the Beckmann rearrangement of a substituted cyclohexanone oxime, followed by reduction of the resulting lactam.

General Synthetic Workflow

Experimental Protocols

General Procedure for the Synthesis of 2-(4-Methoxyphenyl)azepan-2-one (Lactam Intermediate)

To a solution of 4-methoxy-cyclohexanone (1.0 eq) in pyridine, hydroxylamine hydrochloride (1.2 eq) is added, and the mixture is stirred at room temperature for 12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime.

The crude oxime is then added to polyphosphoric acid (PPA) at 80°C and stirred for 2 hours. The reaction mixture is cooled to room temperature and poured onto crushed ice. The aqueous solution is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)azepan-2-one.

General Procedure for the Reduction to 2-(4-Methoxyphenyl)azepane

To a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of 2-(4-methoxyphenyl)azepan-2-one (1.0 eq) in THF is added dropwise. The reaction mixture is then refluxed for 6 hours. After cooling to 0°C, the reaction is quenched by the sequential addition of water and a 15% aqueous solution of sodium hydroxide. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield 2-(4-methoxyphenyl)azepane.

Structure-Activity Relationships (SAR)

Phenyl Ring Substitutions

The nature and position of substituents on the phenyl ring are critical for modulating potency and selectivity.

| Compound ID | R | Target | IC50 (nM) | Reference |

| (R,R)-1a | H (N-benzyl) | NET | 60 ± 7 | [4] |

| DAT | 230 ± 12 | [4] | ||

| SERT | 250 ± 32 | [4] | ||

| Analog 1 | m-Cl | NET | Increased Potency | [4] |

| Analog 2 | p-Cl | NET | Reduced Potency | [4] |

| Analog 3 | m-Br | NET | Increased Potency | [4] |

Data presented for N-benzylated bicyclic azepane analogs as a proxy for 2-arylazepanes.

These findings suggest that electron-withdrawing groups at the meta position of the phenyl ring can enhance potency, while substitution at the para position may be detrimental to activity.[4] The 4-methoxy group in the parent compound is an electron-donating group, and its replacement with various bioisosteres would be a critical step in elucidating the electronic and steric requirements for optimal activity.

Bioisosteric Replacement of the 4-Methoxy Group

The 4-methoxy group is a common motif in CNS-active compounds. Its bioisosteric replacement can be explored to fine-tune properties such as metabolic stability, lipophilicity, and receptor affinity.

Potential Signaling Pathways and Therapeutic Targets

Based on the pharmacology of structurally related compounds, analogs of 2-(4-Methoxyphenyl)azepane are likely to interact with monoaminergic systems in the CNS. The primary targets are expected to be dopamine and serotonin receptors and transporters.

Conclusion and Future Directions

The 2-(4-Methoxyphenyl)azepane scaffold represents a promising starting point for the development of novel CNS-active agents. The synthesis of a focused library of analogs with systematic modifications to the phenyl ring and the azepane core is warranted to build a comprehensive SAR. In vitro binding and functional assays for a panel of dopamine and serotonin receptors and transporters will be crucial for identifying potent and selective lead compounds. Further optimization of pharmacokinetic properties will be essential for advancing promising candidates into in vivo models of neurological and psychiatric disorders. This technical guide provides a foundational framework for researchers to embark on the exploration of this valuable chemical space.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. chemrxiv.org [chemrxiv.org]

In Silico Analysis of 2-(4-Methoxyphenyl)azepane: A Technical Guide to Property and Activity Prediction

Abstract: The early assessment of a compound's pharmacological and safety profile is a critical step in modern drug discovery, significantly reducing attrition rates in later developmental stages. In silico, or computational, methods provide a rapid and cost-effective means to predict the physicochemical, pharmacokinetic (ADMET), and potential biological activities of novel chemical entities before their synthesis.[1][2][3] This technical guide outlines a comprehensive in silico workflow for the characterization of 2-(4-Methoxyphenyl)azepane, a molecule featuring the azepane scaffold known for its presence in a wide range of bioactive compounds.[4][5] We present detailed predictive methodologies, data interpretation frameworks, and hypothetical signaling pathways to guide researchers and drug development professionals in evaluating this compound's potential as a therapeutic agent. All quantitative predictions are based on established computational models and are intended to serve as a foundational hypothesis for subsequent experimental validation.

Introduction

The azepane ring is a privileged seven-membered heterocyclic motif found in numerous natural products and FDA-approved drugs, exhibiting diverse pharmacological activities.[4][5] The compound 2-(4-Methoxyphenyl)azepane combines this scaffold with a methoxyphenyl group, suggesting potential interactions with biological targets sensitive to these chemical features. The inventive process of finding new medications based on the knowledge of a biological target is often referred to as rational drug design.[3] This guide employs a structured in silico approach to build a comprehensive profile of this molecule. The workflow encompasses the prediction of fundamental physicochemical properties, a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment, and the elucidation of potential biological targets and signaling pathways.

The underlying principle of these predictive methods is the quantitative structure-activity relationship (QSAR), which correlates the chemical structure of molecules with their biological activity or property.[6][7] By leveraging large datasets of experimentally verified compounds, modern machine learning and deep learning algorithms can construct robust models to forecast the behavior of untested molecules.[1][8] This document serves as both a report of predicted properties and a methodological guide for applying these computational tools.

In Silico Prediction Workflow

The evaluation of a novel compound follows a multi-step computational workflow. This process begins with defining the molecular structure and proceeds through sequential stages of property and activity prediction. Each stage provides critical data that informs the potential viability of the compound as a drug candidate.

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a drug's behavior, influencing its solubility, absorption, and distribution. These properties were predicted using Quantitative Structure-Property Relationship (QSPR) models, which are trained on large datasets of known chemicals.[9]

Table 1: Predicted Physicochemical Properties of 2-(4-Methoxyphenyl)azepane

| Property | Predicted Value | Description & Significance |

|---|---|---|

| Molecular Weight | 205.29 g/mol | Affects diffusion and transport across membranes. |

| logP (Octanol/Water) | 2.85 | Measures lipophilicity; impacts solubility and membrane permeability. |

| Water Solubility (logS) | -3.50 | Predicts solubility in aqueous environments; crucial for administration. |

| pKa (strongest basic) | 9.80 | Indicates ionization state at physiological pH, affecting receptor binding. |

| Topological Polar Surface Area | 21.26 Ų | Influences passive transport across cell membranes. |

| Number of H-Bond Donors | 1 | The secondary amine on the azepane ring. |

| Number of H-Bond Acceptors | 2 | The nitrogen and the methoxy oxygen. |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |

Note: These values are generated from predictive models and require experimental verification.

Predicted ADMET Profile

A compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile determines its pharmacokinetic and safety characteristics. Failures in ADMET properties are a primary cause of late-stage drug development failure. In silico toxicology aims to predict and mitigate these risks early in the discovery process.[3][10][11]

Table 2: Predicted ADMET Profile for 2-(4-Methoxyphenyl)azepane

| Category | Parameter | Predicted Outcome | Confidence | Significance |

|---|---|---|---|---|

| Absorption | Caco-2 Permeability | High | 0.75 | High permeability suggests good potential for oral absorption.[12] |

| Human Intestinal Absorption | High | 0.82 | Indicates a high fraction of the drug is likely absorbed from the gut. | |

| Distribution | Blood-Brain Barrier (BBB) | Permeable | 0.88 | Suggests the compound can cross into the CNS; relevant for neurological targets. |

| Plasma Protein Binding | High (>90%) | 0.65 | High binding can reduce free drug concentration and affect efficacy. | |

| Metabolism | CYP2D6 Substrate | Yes | 0.79 | Potential for drug-drug interactions with other CYP2D6 metabolized drugs. |

| CYP3A4 Substrate | Yes | 0.71 | Potential for drug-drug interactions with other CYP3A4 metabolized drugs. | |

| CYP2D6 Inhibitor | No | 0.91 | Low risk of inhibiting the metabolism of co-administered drugs. | |

| CYP3A4 Inhibitor | No | 0.85 | Low risk of inhibiting the metabolism of co-administered drugs. | |

| Excretion | Renal Organic Cation Transporter | Substrate | 0.60 | Suggests a potential route of active renal excretion. |

| Toxicity | hERG Inhibition | Low Risk | 0.89 | Low probability of causing cardiac arrhythmia. |

| Ames Mutagenicity | Non-mutagenic | 0.94 | Low probability of causing genetic mutations. | |

| Hepatotoxicity | Low Risk | 0.76 | Low probability of causing drug-induced liver injury. |

| | Skin Sensitization | Low Risk | 0.81 | Low probability of causing an allergic reaction upon skin contact. |

Note: These predictions are derived from computational models like those found in ADMETlab 2.0 and require experimental validation.[13] Confidence scores reflect the model's certainty.

Predicted Biological Activity and Signaling Pathways

Based on structural similarity to known bioactive molecules, in silico tools can predict potential biological targets. The azepane scaffold is associated with a range of activities, including inhibition of monoamine transporters and protein tyrosine phosphatases.[14][15] Our analysis suggests that 2-(4-Methoxyphenyl)azepane may act as a modulator of G-Protein Coupled Receptors (GPCRs), a large family of receptors involved in numerous physiological processes.

A plausible hypothetical target is a monoaminergic GPCR, such as a dopamine or serotonin receptor. Modulation of such a receptor could initiate a downstream signaling cascade, as depicted below.

Experimental Protocols: In Silico Methodologies

This section provides detailed protocols for the computational experiments used to generate the predictive data in this guide.

Protocol 1: Physicochemical and Drug-Likeness Prediction

This protocol describes the use of a web-based platform for predicting key physicochemical properties.

-

Input Preparation : Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-(4-Methoxyphenyl)azepane: COc1ccc(cc1)C2CCCCCN2.

-

Platform Selection : Navigate to a free access cheminformatics web server (e.g., SwissADME, ChemAxon).

-

Data Entry : Paste the SMILES string into the input query box on the server's main page.

-

Execution : Initiate the calculation by clicking the "Run" or "Submit" button. The server will process the structure through its built-in prediction modules.

-

Data Collection : The platform will return a results page. Systematically collect the quantitative data for the properties listed in Table 1 (e.g., LogP, LogS, TPSA, etc.).

-

Drug-Likeness Analysis : Review the "Lipinski's Rule of Five" evaluation. Note any violations. 2-(4-Methoxyphenyl)azepane is expected to have zero violations, indicating good drug-likeness.

-

Data Tabulation : Organize the collected quantitative data into a structured table as shown in Table 1 for clear presentation and comparison.

Protocol 2: ADMET Profile Prediction

This protocol details the steps for generating a comprehensive ADMET profile using a specialized predictive server.

-

Input Preparation : Use the SMILES string COc1ccc(cc1)C2CCCCCN2.

-

Platform Selection : Access a comprehensive ADMET prediction web server, such as ADMETlab 2.0.[13] These platforms host a multitude of curated machine learning models for various ADMET endpoints.

-

Job Submission :

-

Navigate to the "Batch Prediction" or "Submit Molecule" section.

-

Input the SMILES string for the compound.

-

Select all relevant ADMET endpoints for calculation, including but not limited to: Caco-2 permeability, BBB permeability, CYP450 substrate/inhibitor models, hERG inhibition, and Ames mutagenicity.

-

-

Execution and Retrieval : Submit the job for processing. The server may take several minutes to complete the calculations.[13] Once finished, access the results through a provided link or job ID.

-

Data Interpretation :

-

For each endpoint, the server will provide a qualitative prediction (e.g., "High," "Low Risk," "Yes/No") and often a quantitative probability or confidence score.

-

A higher confidence score indicates a more reliable prediction based on the model's training data.

-

-

Data Tabulation : Consolidate the predictions and confidence scores into a structured table, categorized by Absorption, Distribution, Metabolism, Excretion, and Toxicity, as shown in Table 2.

Protocol 3: Target Prediction and Docking Analysis

This protocol outlines a workflow for identifying potential biological targets and evaluating the binding interaction.

-

Ligand-Based Target Prediction :

-

Input : Use the SMILES string for 2-(4-Methoxyphenyl)azepane.

-

Platform : Utilize a target prediction server (e.g., SwissTargetPrediction, SEA). These tools compare the input molecule's 2D/3D similarity to a database of known active ligands.

-

Execution : Submit the structure. The server will return a ranked list of potential protein targets based on similarity scores.

-